molecular formula C10H8ClNO2 B184953 [3-(2-chlorophenyl)-5-isoxazolyl]methanol CAS No. 438565-33-4

[3-(2-chlorophenyl)-5-isoxazolyl]methanol

Cat. No.: B184953
CAS No.: 438565-33-4
M. Wt: 209.63 g/mol
InChI Key: SSRHWYXRRHPGRM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: (3-(2-Chlorophenyl)isoxazol-5-yl)carboxylic acid.

    Reduction: Various hydroxyl derivatives.

    Substitution: (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol.

Comparison with Similar Compounds

  • (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
  • (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Uniqueness: [3-(2-chlorophenyl)-5-isoxazolyl]methanol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity .

Properties

IUPAC Name

[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRHWYXRRHPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363000
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438565-33-4
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triethylamine (48 mL) in diethyl ether (0.5 L) was added over two hours to a 0° C. solution of the compound prepared in Example 5 (50.0 g) and propargyl alcohol (31 mL) in diethyl ether (1.2 L). The reaction was stirred at room temperature overnight, washed with water, dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (50.0 g) having the following physical data.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(2-chlorophenyl)-5-isoxazolyl]methanol
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[3-(2-chlorophenyl)-5-isoxazolyl]methanol
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[3-(2-chlorophenyl)-5-isoxazolyl]methanol
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[3-(2-chlorophenyl)-5-isoxazolyl]methanol
Reactant of Route 5
[3-(2-chlorophenyl)-5-isoxazolyl]methanol
Reactant of Route 6
[3-(2-chlorophenyl)-5-isoxazolyl]methanol

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